molecular formula C35H42N4O7S B557011 Fmoc-D-Arg(Pmc)-OH CAS No. 157774-30-6

Fmoc-D-Arg(Pmc)-OH

Katalognummer B557011
CAS-Nummer: 157774-30-6
Molekulargewicht: 662.8 g/mol
InChI-Schlüssel: QTWZCODKTSUZJN-GDLZYMKVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Fmoc-D-Arg(Pmc)-OH” is an Fmoc-protected form of L-Arginine . It is used in the synthesis of peptides and peptide fragments . The Fmoc group is a protective group used in solid-phase peptide synthesis .


Synthesis Analysis

“Fmoc-D-Arg(Pmc)-OH” is used in solid-phase peptide synthesis (SPPS) . The Pmc group is removed by trifluoroacetic acid (TFA) in 1-3 hours . It is recommended that this derivative is used in conjunction with Fmoc-Trp (Boc)-OH .


Molecular Structure Analysis

The molecular formula of “Fmoc-D-Arg(Pmc)-OH” is C35H42N4O7S . Its molar mass is 662.8 g/mol .


Chemical Reactions Analysis

“Fmoc-D-Arg(Pmc)-OH” is incorporated into a growing peptide chain during solid-phase peptide synthesis . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .


Physical And Chemical Properties Analysis

“Fmoc-D-Arg(Pmc)-OH” is a powder . Its molar mass is 662.8 g/mol .

Wissenschaftliche Forschungsanwendungen

“Fmoc-D-Arg(Pmc)-OH” is a derivative of the amino acid arginine that’s used in peptide synthesis . The “Fmoc” part stands for 9-fluorenylmethyloxycarbonyl, which is a protective group used in solid-phase peptide synthesis. The “Pmc” part stands for 2,2,5,7,8-pentamethyl-chroman-6-sulfonyl, which is a protective group for the guanidine group of arginine .

  • Peptide Synthesis

    • “Fmoc-D-Arg(Pmc)-OH” is used in the synthesis of peptides . The Fmoc group protects the amino group during peptide bond formation, and the Pmc group protects the guanidine group of arginine .
    • The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Pmc group is removed under acidic conditions at the end of the synthesis .
    • This allows for the stepwise construction of a peptide chain, one amino acid at a time .
  • Fabrication of Functional Materials

    • Fmoc-modified amino acids and short peptides, including “Fmoc-D-Arg(Pmc)-OH”, can self-assemble into nanostructures with diverse morphologies .
    • These nanostructures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
    • The self-assembly process is driven by the hydrophobic and aromatic interactions of the Fmoc group .
  • Cleavage and Deprotection in Peptide Synthesis

    • “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
    • The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
    • The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
    • This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
  • Fabrication of Resins

    • “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
    • The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
    • Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
    • This resin is recommended for synthesis of standard peptides up to 40 residues in length .
  • Cleavage and Deprotection in Peptide Synthesis

    • “Fmoc-D-Arg(Pmc)-OH” is used in the cleavage and deprotection steps of peptide synthesis .
    • The treatment of a peptidyl-resin with a cleavage cocktail is not one simple reaction, but a series of competing reactions .
    • The goal of cleavage/deprotection is to separate the peptide from the support while removing the protecting groups from the side-chains .
    • This should be done as quickly as possible to minimize the exposure of the peptide to the cleavage reagent .
    • The peptide is then recovered from the reaction mixture and analyzed .
  • Fabrication of Resins

    • “Fmoc-D-Arg(Pmc)-OH” can be linked to TentaGel® S AC Resin .
    • The AC linker is more acid labile than the Wang linker due to an additional methoxy group in the aromatic ring .
    • Therefore, free peptide acids can be cleaved from the resin with 5 - 95% TFA .
    • This resin is recommended for synthesis of standard peptides up to 40 residues in length .

Safety And Hazards

“Fmoc-D-Arg(Pmc)-OH” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

“Fmoc-D-Arg(Pmc)-OH” continues to be a valuable tool in peptide synthesis. Its use in solid-phase peptide synthesis allows for the creation of complex peptides for research and development . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in peptide research .

Eigenschaften

IUPAC Name

(2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)23-16-17-35(4,5)46-30(20)23)47(43,44)39-33(36)37-18-10-15-29(32(40)41)38-34(42)45-19-28-26-13-8-6-11-24(26)25-12-7-9-14-27(25)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,38,42)(H,40,41)(H3,36,37,39)/t29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWZCODKTSUZJN-GDLZYMKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H42N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449908
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Arg(Pmc)-OH

CAS RN

157774-30-6
Record name Fmoc-D-Arg(Pmc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Arg(Pmc)-OH
Reactant of Route 2
Fmoc-D-Arg(Pmc)-OH
Reactant of Route 3
Fmoc-D-Arg(Pmc)-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-D-Arg(Pmc)-OH
Reactant of Route 5
Fmoc-D-Arg(Pmc)-OH
Reactant of Route 6
Fmoc-D-Arg(Pmc)-OH

Citations

For This Compound
30
Citations
D Panagiotopoulos, JM Matsoukas… - Letters in Peptide …, 1996 - Springer
Cyclic analogues of the active thrombin receptor peptide SFLLR (TRP 42–46 ) containingd-Phe and/ord-Arg have been prepared by the solid-phase method, purified by reversed-phase …
Number of citations: 10 link.springer.com
M Lange, AS Cuthbertson, R Towart… - Journal of Peptide …, 1998 - Wiley Online Library
Enhancement of a ligand's interaction with a receptor through presenting the ligand in multimeric form is a topic of general interest. Thus dimerization of single‐chain bradykinin …
Number of citations: 24 onlinelibrary.wiley.com
Y Hayashi, K Takayama, Y Suehisa, T Fujita… - Bioorganic & medicinal …, 2007 - Elsevier
We designed and synthesized new peptidic self-cleavable spacers that released a parent drug via succinimide formation and the oligoarginine-based cargo-transporter (OACT) system. …
Number of citations: 16 www.sciencedirect.com
M Noda, M Kiffe - The Journal of peptide research, 1997 - Wiley Online Library
10, 11‐Dihydro‐5H‐dibenzo[a, d]. cyclohepten‐5‐yl [5‐dibenzosuberyl]. and 5H‐dibenzo[a, d]. ‐cyclohepten‐5‐yl [5‐dibenzosuberenyl]. groups have been found to be useful protecting …
Number of citations: 10 onlinelibrary.wiley.com
T Klimkait, ER Felder, G Albrecht… - Biotechnology and …, 1999 - Wiley Online Library
Lead molecules identified by combinatorial chemistry approaches are preferred starting points for straightforward improvements of compound profiles. Structure‐guided rationales can …
Number of citations: 28 onlinelibrary.wiley.com
B Dörner, GM Husar, JM Ostresh… - Bioorganic & Medicinal …, 1996 - Elsevier
A soluble peptidomimetic combinatorial library of 57,500 compounds was prepared. This library has a dipeptide scaffold with each amide hydrogen replaced with five different alkyl …
Number of citations: 88 www.sciencedirect.com
KJ Kennedy, KS Orwig, TA Dix… - The Journal of …, 2002 - Wiley Online Library
Bradykinin (BK) is an endogenous peptide that has been implicated in several pathological conditions, hence antagonists of its activity have therapeutic potential. The decapeptide Hoe …
Number of citations: 12 onlinelibrary.wiley.com
K Takayama, Y Suehisa, T Fujita, JT Nguyen… - Chemical and …, 2008 - jstage.jst.go.jp
In the development of oligoarginine-based prodrugs with self-cleavable spacers for intestinal absorption, we previously reported a series of spacers with variable half-lives of parent …
Number of citations: 7 www.jstage.jst.go.jp
JB Bremner, PA Keller, SG Pyne, TP Boyle… - Bioorganic & medicinal …, 2010 - Elsevier
An efficient synthesis of 29 new binaphthyl-based neutral, and mono- and di-cationic, peptoids is described. Some of these compounds had antibacterial activities with MIC values of 1.9…
Number of citations: 21 www.sciencedirect.com
PYW Dankers, P Adams, DWPM Löwik, JCM van Hest… - 2007 - Wiley Online Library
Peptides have been modified with quadruple hydrogen bonding ureido‐pyrimidinone moieties to be applied in supramolecular architectures for biomedical applications. A convenient …

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.